N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride
Description
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride (CAS: 1240568-57-3, Ref: 10-F523042) is a tertiary amine derivative with a benzylamine core substituted by dimethylamino and propylamino groups. Its dihydrochloride form enhances water solubility, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
N,N-dimethyl-4-(propylaminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h5-8,13H,4,9-10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFARXELFFUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and crystallization processes. The final product is purified to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and iron (III) catalysts are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound with altered functional groups.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various dyes and organic compounds.
Biology: Employed in biochemical assays and as a reagent in the detection of trace metals.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating their detection in spectrophotometric assays. Additionally, its structural features allow it to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Morpholine-Containing Analog
Compound: N,N-Dimethyl-4-({[3-(4-morpholinyl)propyl]amino}methyl)aniline hydrochloride (CAS: 1052416-28-0)
- Molecular Formula : C₁₆H₂₈ClN₃O
- Molecular Weight : 313.87 g/mol
- Key Features: Incorporates a morpholine ring (oxygen-containing heterocycle) in the propylamino chain.
- Comparison: Solubility: The morpholine group introduces polarity, likely improving aqueous solubility compared to the target compound’s purely aliphatic propylamino group .
Methylamino-Substituted Derivative
Compound: N-Methyl-4-(dimethylamino)benzylamine dihydrochloride (CAS: 1186663-15-9)
- Molecular Formula : C₁₀H₁₈Cl₂N₂
- Molecular Weight : 237.17 g/mol
- Key Features: Replaces the propylamino group with a shorter methylamino chain.
- Synthetic Utility: Simpler structure may facilitate cost-effective synthesis for high-throughput applications .
Pyridine-Containing Derivative
Compound : DMAB-anabaseine dihydrochloride (CAS: 154149-38-9)
- Molecular Formula : C₁₉H₂₃Cl₂N₃
- Molecular Weight : 364.31 g/mol
- Key Features : Contains a pyridine ring and conjugated system.
- Comparison :
- Pharmacology : Acts as a partial agonist at α7 nicotinic acetylcholine receptors (nAChRs) and antagonist at α4β2 nAChRs, highlighting the impact of aromatic heterocycles on receptor specificity .
- Electronic Properties : The conjugated system may enhance UV absorption, useful in analytical applications .
Simplified Phenylenediamine Analog
Compound : N,N-Dimethyl-p-phenylenediamine dihydrochloride (CAS: 99-89-9)
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molecular Weight : 209.12 g/mol
- Key Features: Lacks the propylamino-methyl substitution, retaining only the dimethylamino group.
- Comparison: Reactivity: Simpler structure increases susceptibility to oxidation, limiting stability in aqueous solutions . Applications: Primarily used in diagnostic kits (e.g., detecting hydrogen sulfide) rather than as a drug intermediate .
Structural and Functional Analysis
Table 1: Comparative Molecular Data
Impact of Substituents on Properties
Pharmacological Implications
- The target compound’s dihydrochloride form and propyl chain may favor prolonged plasma half-life compared to methylamino derivatives .
- DMAB-anabaseine’s pyridine system demonstrates how structural complexity can diversify biological activity, a trait absent in simpler analogs like the phenylenediamine derivative .
Biological Activity
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride is a compound with diverse applications in chemistry, biology, and medicine. This article explores its biological activity, including its metabolic pathways, toxicological effects, and potential therapeutic uses.
This compound is characterized by its dimethyl and propylamino groups, which enhance its reactivity and solubility in various solvents. The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 265.19 g/mol
Metabolic Pathways
Research indicates that this compound undergoes significant metabolism in vivo. In studies involving liver microsomes from various species (including rats and humans), the compound is primarily metabolized through demethylation to yield aniline and subsequently oxidized to form 4-aminophenol and phenylhydroxylamine .
Key Metabolic Reactions:
- Demethylation : Conversion to aniline.
- Oxidation : Formation of 4-aminophenol.
- N-Oxidation : Produces N,N-dimethylaniline-N-oxide, predominantly in humans.
Toxicological Effects
Toxicological assessments reveal that this compound exhibits a range of adverse effects at high doses. In studies conducted on F344/N rats, doses as high as 1500 mg/kg bw/day resulted in significant mortality and symptoms such as cyanosis, lethargy, and splenomegaly .
Summary of Toxicity Studies:
| Study Type | Dose (mg/kg bw/day) | Observed Effects |
|---|---|---|
| Acute (14 days) | 0, 94, 188, 375, 750, 1500 | Mortality at 750 and 1500; lethargy; splenomegaly |
| Subchronic (13 weeks) | 0, 31, 62, 125, 250, 500 | Weight loss; cyanosis; liver and kidney pigmentation |
The lowest observed adverse effect level (LOAEL) was determined to be 94 mg/kg bw/day .
Antioxidant Properties
This compound has been investigated for its potential antioxidant properties. It acts as a ligand that can bind to metal ions, facilitating their detection via spectrophotometric assays. This property is particularly useful in biochemical assays for trace metal detection.
Potential Therapeutic Applications
The compound is being explored for its role in drug development due to its unique structural features that allow it to interact with various biological targets. Its ability to modulate oxidative stress suggests potential applications in therapeutic formulations aimed at diseases characterized by oxidative damage.
Case Studies
- Case Study on Metabolism : In vitro studies using liver microsomes showed that the compound was metabolized more rapidly in humans compared to animal models, indicating species-specific metabolic pathways .
- Toxicity Assessment : A study involving repeated dose toxicity revealed significant changes in hematological parameters such as decreased erythrocyte counts and increased methaemoglobin levels at high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
